Tosyl-FHBG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

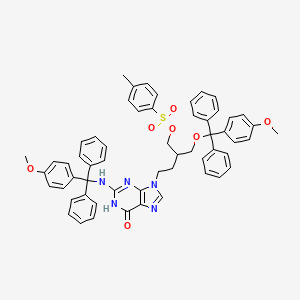

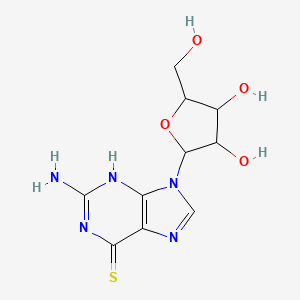

Tosyl-FHBG, also known as 9-(4-fluoro-3-hydroxymethylbutyl)guanine tosylate, is a compound used primarily in the field of molecular imaging. It is a derivative of guanine and is labeled with the radioactive isotope fluorine-18. This compound is particularly significant in positron emission tomography (PET) imaging, where it serves as a reporter probe for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. This allows for the non-invasive monitoring of gene expression and cellular processes in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-FHBG involves several key steps. Initially, the precursor compound, 9-(4-hydroxy-3-hydroxymethylbutyl)guanine, is tosylated using tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature. The tosylated intermediate is then fluorinated using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like Kryptofix 2.2.2. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is fully automated using advanced radiosynthesizers. These systems are designed to handle the complex multi-step synthesis required for producing fluorine-18 labeled compounds. The use of disposable cassettes and pre-configured synthesis protocols ensures consistent quality and compliance with good manufacturing practice (GMP) guidelines .

Analyse Des Réactions Chimiques

Types of Reactions

Tosyl-FHBG undergoes several types of chemical reactions, including nucleophilic substitution and elimination reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.

Common Reagents and Conditions

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, thiols, and amines. The reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Common bases used in these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific nucleophile or base used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while elimination reactions would produce alkenes .

Applications De Recherche Scientifique

Tosyl-FHBG has a wide range of applications in scientific research, particularly in the fields of molecular imaging and gene therapy. Some of its key applications include:

Positron Emission Tomography (PET) Imaging: this compound is used as a PET imaging tracer to monitor the expression of the HSV1-tk gene in vivo.

Cell Tracking: The compound is used to visualize and monitor the distribution and viability of transplanted cells in animal models.

Cancer Research: this compound is employed in cancer research to study the biodistribution and targeting of therapeutic cells in tumor models.

Mécanisme D'action

The mechanism of action of Tosyl-FHBG involves its uptake by cells expressing the HSV1-tk gene. Once inside the cell, the compound is phosphorylated by the thymidine kinase enzyme, trapping it within the cell. This allows for the accumulation of the radioactive tracer, which can then be detected using PET imaging. The molecular targets involved in this process include the HSV1-tk enzyme and the cellular nucleoside transporters that facilitate the uptake of the compound .

Comparaison Avec Des Composés Similaires

Tosyl-FHBG is often compared with other radiolabeled nucleoside probes used in PET imaging, such as 2’-fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and 9-(3-fluoro-1-hydroxy-2-propoxymethyl)guanine (FHPG). While FIAU has higher accumulation rates in HSV1-tk expressing cells, this compound offers better imaging contrast and lower background radioactivity. Additionally, this compound has improved pharmacokinetic properties, making it a preferred choice for certain applications .

List of Similar Compounds

- 2’-Fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU)

- 9-(3-Fluoro-1-hydroxy-2-propoxymethyl)guanine (FHPG)

- 9-(4-Fluoro-3-hydroxymethylbutyl)-2-(phenylthio)-6-oxopurine (FHBT)

This compound stands out due to its unique combination of high specificity, favorable pharmacokinetics, and excellent imaging properties, making it a valuable tool in molecular imaging and gene therapy research.

Propriétés

Numéro CAS |

206067-84-7 |

|---|---|

Formule moléculaire |

C57H53N5O7S |

Poids moléculaire |

952.1 g/mol |

Nom IUPAC |

[2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-oxo-1H-purin-9-yl]butyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C57H53N5O7S/c1-41-24-34-51(35-25-41)70(64,65)69-39-42(38-68-57(46-20-12-6-13-21-46,47-22-14-7-15-23-47)48-28-32-50(67-3)33-29-48)36-37-62-40-58-52-53(62)59-55(60-54(52)63)61-56(43-16-8-4-9-17-43,44-18-10-5-11-19-44)45-26-30-49(66-2)31-27-45/h4-35,40,42H,36-39H2,1-3H3,(H2,59,60,61,63) |

Clé InChI |

GWOKTINUYGXEEE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCN2C=NC3=C2N=C(NC3=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)

![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)

![1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397254.png)

![10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13397262.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397270.png)